molecular formula C8H7ClF2O3S B2475292 4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride CAS No. 1549651-03-7

4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride

Cat. No. B2475292
M. Wt: 256.65
InChI Key: PIWPGOHRXSPSCK-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H5ClF2O3S . It is used in various chemical reactions and has been mentioned in the context of difluoromethylation processes .


Synthesis Analysis

The synthesis of compounds similar to “4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” has been discussed in the context of difluoromethylation processes . For instance, an impurity was isolated from crude synthesized roflumilast and characterized, which confirmed the structure as N - (3,5-dichloropyrid-4-yl)-4-difluoromethoxy-3-hydroxybenzamide . This compound was synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” is represented by the formula C7H5ClF2O3S . The average mass of the molecule is 242.628 Da, and the monoisotopic mass is 241.961594 Da .


Chemical Reactions Analysis

The compound plays a role in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The compound has a boiling point of 265-266 °C and a density of 1.523 g/mL at 25 °C . The refractive index is n20/D 1.5150 .

Scientific Research Applications

Synthesis of High-Purity Chemicals

4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is used in the synthesis of high-purity chemicals. A notable example is the synthesis of 1-chloro-2,6-difluorobenzene, which is achieved through the direction of fluorine substitution to the ortho and para positions of the aryl ring using sulfonyl chloride. This method results in good overall yield and requires only low-cost commodity chemicals, making the high-purity 1-chloro-2,6-difluorobenzene useful as an intermediate for active ingredients in agricultural and pharmaceutical applications (Moore, 2003).

Development of Phthalocyanines

Another application is in the synthesis and characterization of polyfluoroalkoxysulfonyl phthalonitriles and corresponding zinc and cobalt phthalocyanines. These are formed through the reaction of 1,2-dicyanobenzene-4-sulfonyl chloride with different polyfluoro alcohols. The influence of solvent and substituents on the aggregation of these phthalocyanine complexes is significant, as the polyfluoroalkoxysulfonyl groups stabilize both HOMO and LUMO of the complexes compared to alkoxy- or polyfluoroalkoxy-substituted analogs (Kondratenko et al., 1999).

Generation of Trifluoromethyl Thiolsulphonates

The compound is also crucial in the generation of trifluoromethyl thiolsulphonates. A novel and efficient tandem reaction of sulfonyl chloride and trifluoromethylsulfanylamide is described for synthesizing various trifluoromethyl thiolsulphonates with broad functional group tolerance. This process suggests that sulfinate generated from sulfonyl chloride is a critical intermediate in the synthesis (Li et al., 2017).

Solvation Bifunctional Catalysis

Sulfonyl chloride derivatives, including 4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride, are involved in solvation bifunctional catalysis. The rate constants for the hydrolysis of sulfonyl chlorides in various solvent mixtures show nonmonotonic concentration dependences, influenced by the sulfonyl chloride structure and the degree of complementarity of the hydration complexes to the solvent structure (Ivanov et al., 2005).

Synthesis of Enzyme Inhibitors

This compound is also used in synthesizing enzyme inhibitors. For example, research focusing on enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties utilized 4-methylbenzenesulfonyl chloride in their synthesis. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating potential applications in pharmaceutical research (Abbasi et al., 2019).

Safety And Hazards

The compound should be handled with care to avoid personal contact, including inhalation . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions of “4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride” and similar compounds lie in the field of difluoromethylation processes . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .

properties

IUPAC Name

4-(difluoromethoxy)-2-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-5-4-6(14-8(10)11)2-3-7(5)15(9,12)13/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWPGOHRXSPSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride

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